2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide
Description
2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with an amino group at position 2 and a tetrahydrofuran-3-yl-oxy moiety at position 2. The molecular formula is C₈H₁₄N₂O₃, with a molecular weight of 186.21 g/mol.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-amino-4-(oxolan-3-yloxy)butanamide |
InChI |
InChI=1S/C8H16N2O3/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
SXKHAIOBRAFHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide typically involves the reaction of 2-amino-4-bromobutanamide with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity: The tetrahydrofuran group in the target compound enhances hydrophilicity compared to phenyl (3-oxo-2-Phenylbutanamide) or quinoline (D.1.8 in ) substituents.
- Basicity: The amino group in the target compound increases its basicity relative to ketone-containing analogs (e.g., 3-oxo-2-Phenylbutanamide).
Physicochemical Properties
Biological Activity
2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a tetrahydrofuran moiety, which is crucial for its biological interactions.
Inhibition of Heme Oxygenase-1 (HO-1)
Recent studies have identified this compound as a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in heme degradation. HO-1 plays a critical role in oxidative stress and inflammation, making it a target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action:
The inhibition of HO-1 can lead to decreased production of carbon monoxide and biliverdin, which are associated with anti-inflammatory responses. By selectively targeting HO-1, this compound may reduce side effects commonly associated with broader enzyme inhibition profiles.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds is summarized in the table below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Tetrahydrofuran ring | HO-1 inhibitor | Selective for HO-1 |
| N-(3-(1H-imidazol-1-yl)propyl)-2-(tetrahydrofuran-3-yloxy)isonicotinamide | Imidazole ring | HO-1 inhibitor | Longer aliphatic chain |
| 3-(2-Fluoro-4-iodephenylamino)-isonicotinamide | Fluorinated phenyl group | Anticancer activity | Halogen substitution enhances potency |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay indicated that it could effectively reduce cell viability in human cervical (HeLa) and lung (A549) carcinoma cells at concentrations ranging from 1 to 25 µM .
- Neuroprotection : Research has shown that inhibition of HO-1 can protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may have neuroprotective properties, warranting further investigation into its use for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
